

Application Notes and Protocols for GDC-0349 in Mouse Xenograft Models

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Compound of Interest

Compound Name: GDC-0349

Cat. No.: B607618

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Introduction

GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a critical component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making mTOR an attractive therapeutic target.[2] **GDC-0349** has demonstrated dose-dependent efficacy in various mouse xenograft models of cancer, inhibiting both mTORC1 and mTORC2 complexes. [1][2][3] These application notes provide detailed protocols for the use of **GDC-0349** in preclinical mouse xenograft studies, including dosage information, preparation of the dosing solution, and establishment of common xenograft models.

Data Presentation

GDC-0349 Dosage in Mouse Xenograft Models

The following table summarizes the dosages of **GDC-0349** used in different mouse xenograft models, as reported in preclinical studies. The administration route for all listed studies is oral (p.o.) once daily (QD).

Xenograft Model	Cancer Type	Mouse Strain	Dosage Range (mg/kg)	Efficacy
MCF7-neo/Her2	Breast Cancer	Athymic Nude	10 - 80	Dose-dependent tumor growth inhibition, with stasis at the maximum tolerated dose.[1] [2]
PC3	Prostate Cancer	Athymic Nude	Not specified, but shown to be efficacious.	Tumor growth inhibition.[1][2]
786-O	Renal Cancer	Athymic Nude	Not specified, but shown to be efficacious.	Tumor growth inhibition.[1]
A549	Lung Cancer	Not specified	Not specified, but shown to be efficacious in combination with a MEK inhibitor.	Modest single-agent activity, significant tumor growth inhibition in combination with a MEK inhibitor.[2]

Experimental Protocols

Preparation of GDC-0349 Dosing Solution (Oral Gavage)

This protocol describes the preparation of a **GDC-0349** suspension for oral administration to mice. A common vehicle for this compound is 0.5% methylcellulose with 0.2% Tween 80.

Materials:

- **GDC-0349** powder
- Methylcellulose (0.5% w/v in sterile water)

- Tween 80 (0.2% v/v in sterile water)
- Sterile water
- Sterile conical tubes (15 mL and 50 mL)
- Stir plate and magnetic stir bar
- Scale
- Spatula

Procedure:

- Calculate the required amount of **GDC-0349** based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of **GDC-0349**.
- Prepare the vehicle solution by first dissolving the appropriate amount of methylcellulose in sterile water with stirring. This may require heating to fully dissolve. Allow the solution to cool to room temperature.
- Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly.
- In a sterile conical tube, add the weighed **GDC-0349** powder.
- Add a small volume of the vehicle to the powder and vortex to create a paste. This helps to ensure the compound is well wetted and reduces clumping.
- Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to form a homogenous suspension.
- Store the suspension at 4°C and protect from light. Ensure the suspension is thoroughly mixed before each use.

Establishment of Subcutaneous Xenograft Models

The following are generalized protocols for establishing common subcutaneous xenograft models. Specific cell numbers and the use of Matrigel may need to be optimized for your specific cell line and laboratory conditions.

General Materials:

- Cancer cell line of interest (e.g., A549, PC3, MCF-7)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
- Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)[4]
- Syringes (1 mL) with needles (26-27 gauge)
- Hemocytometer or automated cell counter
- Centrifuge

Protocol for A549 Xenograft Model:[5][6]

- Culture A549 cells in appropriate medium until they reach 80-90% confluency.
- Harvest the cells by trypsinization, neutralize the trypsin, and collect the cells by centrifugation.
- Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count.
- Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1×10^7 cells per 100-200 μL . Keep the cell suspension on ice to prevent the Matrigel from solidifying.
- Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.

- Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.
- Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[\[6\]](#)

Protocol for PC3 Xenograft Model:[\[7\]](#)[\[8\]](#)

- Follow the general cell harvesting and preparation steps as described for the A549 model.
- Resuspend the PC3 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-10 x 10⁶ cells per 100 µL.[\[9\]](#)
- Subcutaneously inject 100 µL of the cell suspension into the flank of each male nude mouse.
- Monitor tumor growth and initiate treatment when tumors reach the desired volume (e.g., 100-150 mm³).[\[8\]](#)

Protocol for MCF-7 Xenograft Model:[\[10\]](#)[\[11\]](#) Note: MCF-7 cells are estrogen-dependent and require estrogen supplementation for tumor growth in vivo.

- One week prior to cell injection, implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal region of each female ovariectomized nude mouse.
- Culture and harvest MCF-7 cells as previously described.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁶ cells per 100 µL.
- Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
- Monitor tumor growth. MCF-7 tumors generally grow slower than other cell lines. Initiate treatment when tumors are established.

Administration of GDC-0349 by Oral Gavage

This protocol outlines the procedure for administering the prepared **GDC-0349** suspension to mice.

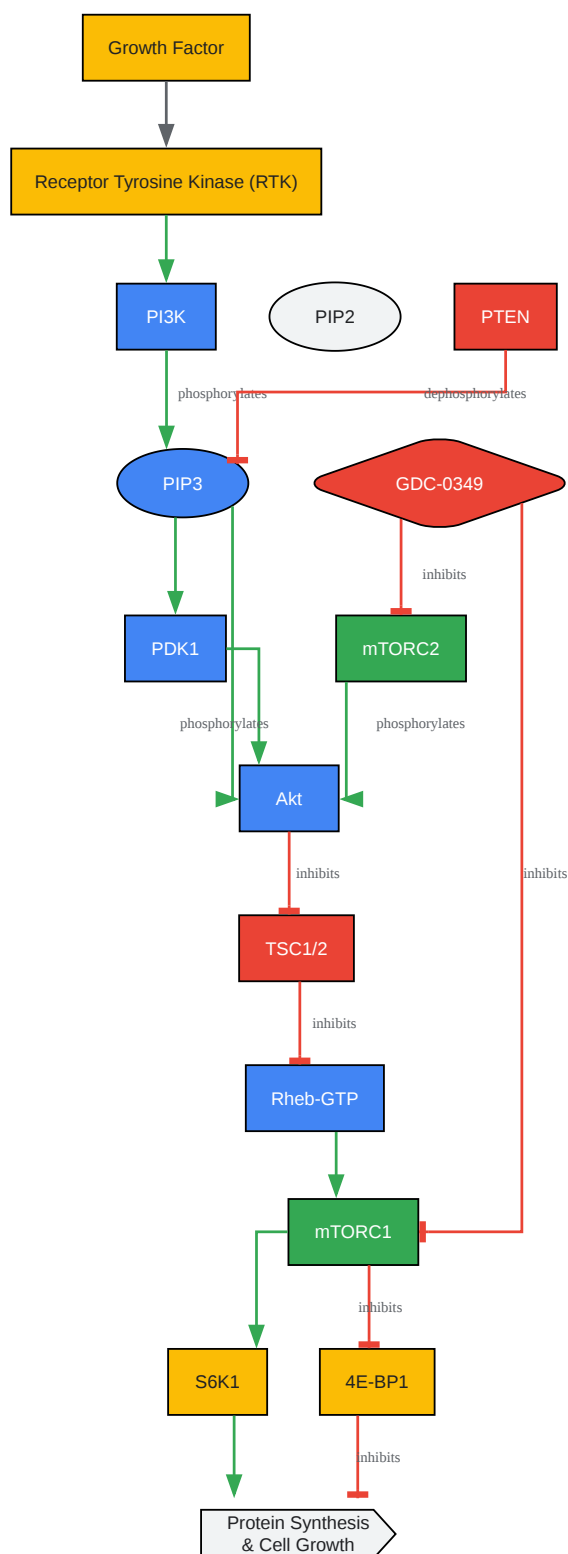
Materials:

- Prepared **GDC-0349** suspension
- Appropriate size gavage needle (e.g., 20-22 gauge for adult mice)[12]
- 1 mL syringe
- Animal scale

Procedure:

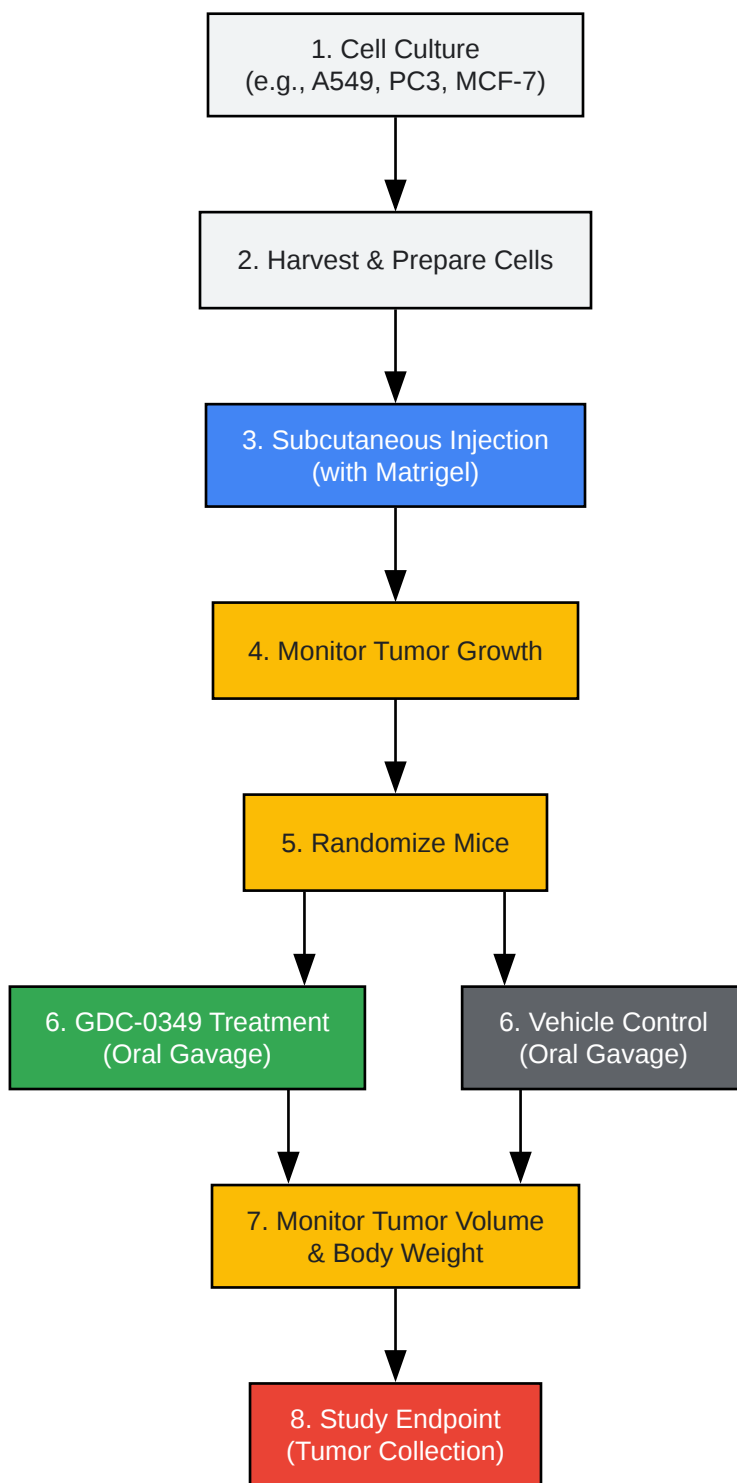
- Warm the **GDC-0349** suspension to room temperature and mix thoroughly by vortexing or inverting to ensure a uniform suspension.
- Weigh each mouse to determine the correct volume of the suspension to administer based on the desired mg/kg dose.
- Draw the calculated volume of the **GDC-0349** suspension into the syringe fitted with a gavage needle.
- Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
- Slowly administer the suspension.
- Gently remove the gavage needle and return the mouse to its cage.
- Monitor the mouse for a few minutes after dosing to ensure there are no adverse reactions. [12]

Mandatory Visualization



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Caption: **GDC-0349** inhibits the PI3K/Akt/mTOR signaling pathway.



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Caption: Experimental workflow for **GDC-0349** efficacy studies.

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